Ethylsuccinylazolamide
Overview
Description
Ethylsuccinylazolamide (ESAZ) is a chemical compound that belongs to the sulfonamide family. It has been widely used in scientific research for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
Mechanism Of Action
Ethylsuccinylazolamide inhibits carbonic anhydrase activity by binding to the active site of the enzyme. The sulfonamide group of Ethylsuccinylazolamide forms a reversible covalent bond with the zinc ion at the active site of the enzyme, preventing the hydration of carbon dioxide to bicarbonate ion and protons.
Biochemical And Physiological Effects
Ethylsuccinylazolamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase activity by Ethylsuccinylazolamide leads to a decrease in bicarbonate ion and proton production, which can affect pH regulation, respiration, and ion transport. Ethylsuccinylazolamide has also been shown to reduce intraocular pressure, making it a potential treatment for glaucoma.
Advantages And Limitations For Lab Experiments
Ethylsuccinylazolamide has several advantages as a tool for studying carbonic anhydrase activity. It is a potent inhibitor of the enzyme, allowing for precise control of carbonic anhydrase activity in experiments. Ethylsuccinylazolamide is also relatively stable and easy to handle, making it a convenient tool for research. However, Ethylsuccinylazolamide has some limitations, including its potential for non-specific binding to other proteins and its potential toxicity at high concentrations.
Future Directions
There are several future directions for further research on Ethylsuccinylazolamide. One area of interest is the development of new derivatives of Ethylsuccinylazolamide with improved potency and selectivity for different isoforms of carbonic anhydrase. Another area of interest is the investigation of the role of carbonic anhydrase in various disease states, including cancer, epilepsy, and osteoporosis. Finally, the potential use of Ethylsuccinylazolamide as a therapeutic agent for glaucoma and other diseases is an area of active research.
Synthesis Methods
Ethylsuccinylazolamide can be synthesized by reacting 2-ethylsuccinic anhydride with sulfanilamide in the presence of a catalyst such as triethylamine. The reaction yields Ethylsuccinylazolamide as a white crystalline powder with a melting point of 214-216°C.
Scientific Research Applications
Ethylsuccinylazolamide has been extensively used in scientific research for its ability to inhibit carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and protons. This process is essential for various physiological processes, including acid-base balance, respiration, and ion transport. Ethylsuccinylazolamide has been shown to be a potent inhibitor of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various biological processes.
properties
IUPAC Name |
ethyl 4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5S2/c1-2-17-6(14)4-3-5(13)10-7-11-12-8(18-7)19(9,15)16/h2-4H2,1H3,(H2,9,15,16)(H,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKUNDBTMBRMAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C(S1)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156189 | |
Record name | Ethylsuccinylazolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylsuccinylazolamide | |
CAS RN |
129504-07-0 | |
Record name | Ethylsuccinylazolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129504070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylsuccinylazolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.